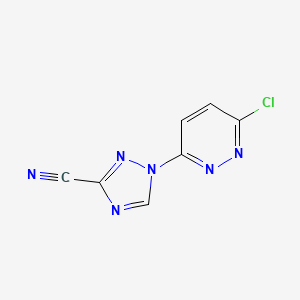![molecular formula C11H13N3O4S2 B2363064 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide CAS No. 1903165-84-3](/img/structure/B2363064.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar structures to this compound has been reported in the literature . The construction of heterocyclic hybrids bearing the moieties of thieno [2,3- d ]pyrimidine and benzimidazole was carried out starting from 3,5-dimethyl-4-oxo-2-thioxo-1 H -thieno [2,3- d ]pyrimidine-6-carboxylic acid . The hybrid molecule was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce the series of S-alkyl derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar structures have been described in the literature . The carboxylic acid was condensed with ortho-phenylenediamine to prepare the hybrid molecule, which was then alkylated with aryl/hetaryl chloroacetamides and benzyl chloride .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A significant application of this compound is in the synthesis of heterocyclic compounds, which are crucial in the development of new drugs. The compound serves as a key intermediate or reactant in chemical reactions that lead to the formation of novel heterocyclic structures. For example, it has been used in reactions aiming to synthesize tetrahydroquinazolinone derivatives, showcasing its utility in creating compounds with potential antibacterial properties (Azab, Youssef, & El-Bordany, 2013).
Antibacterial Agents
Research focusing on the synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents indicates the potential pharmaceutical applications of this compound. The precursor used in these syntheses has shown to produce derivatives with high antibacterial activities, demonstrating the compound's role in the development of new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Antifolate Agents
The compound has been investigated for its potential as an antifolate agent. Antifolates are a class of drugs that inhibit the actions of folic acid within the body, which is necessary for the synthesis of nucleic acids. Therefore, they have applications in cancer treatment as they can inhibit the proliferation of cancer cells. Research into derivatives of this compound has explored their inhibitory effects on enzymes such as thymidylate synthase and dihydrofolate reductase, highlighting its potential in antitumor therapy (Gangjee et al., 2009).
Enzyme Inhibition for Antitumor Applications
Specific studies have designed and synthesized classical and nonclassical analogues of this compound to act as dual inhibitors for key enzymes in tumor growth, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These studies provide insights into the structure-activity relationships necessary for the compound and its derivatives to be effective in this capacity, further underscoring its utility in cancer research (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Mechanism of Action
Target of Action
It is known that the compound exhibits activity as a fungicide , suggesting that its targets are likely to be key proteins or enzymes in fungal pathogens.
Mode of Action
As a fungicide, it likely interacts with its targets in a way that inhibits the growth or reproduction of fungal pathogens . The exact nature of these interactions and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Given its fungicidal activity , it can be inferred that it impacts pathways critical to the survival or proliferation of fungal pathogens
Result of Action
Given its fungicidal activity , it can be inferred that the compound effectively inhibits the growth or reproduction of fungal pathogens, leading to their control or eradication.
Safety and Hazards
The safety and hazards of this compound are not available in the search results. As it is for research use only, it should be handled with appropriate safety measures.
Future Directions
The future directions for this compound could involve further modifications of the structure to develop promising antibacterial agents . The highest antimicrobial activity was determined for a similar structure, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c15-10-9-8(3-6-19-9)13-11(16)14(10)5-4-12-20(17,18)7-1-2-7/h3,6-7,12H,1-2,4-5H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVULRBKYXOSGCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
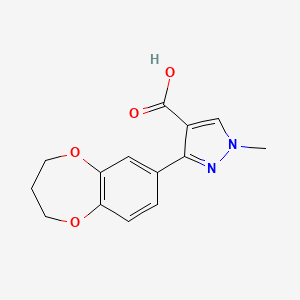
![6-Hydroxy-2-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B2362985.png)

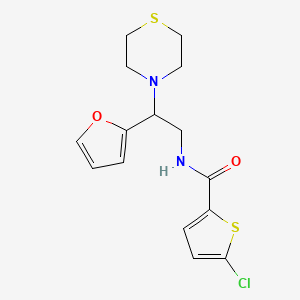
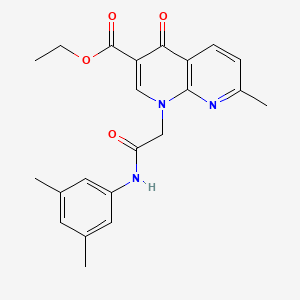
![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2362990.png)
![7-chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2362993.png)
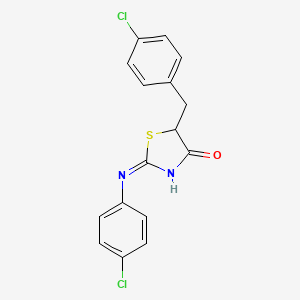
![2-Fluoro-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362997.png)
![2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}methyl]-N,N'-bis(2-chlorophenyl)propanediamide](/img/structure/B2362998.png)
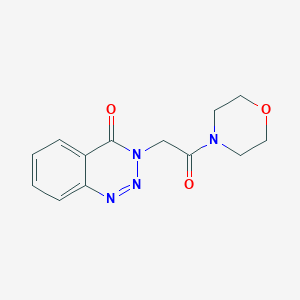
![2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2363000.png)

